1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride
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Overview
Description
1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride typically involves the reaction of 7-azaindole with appropriate reagents. One common method includes the bromination of 7-azaindole followed by amination with liquid ammonia . The reaction is carried out in a solvent such as dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolopyridines .
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit their proliferation . The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its biomedical applications, particularly in the development of therapeutic agents.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride stands out due to its specific kinase inhibitory activity and potential anticancer properties. Its unique fused ring structure also contributes to its distinct chemical reactivity and biological effects .
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-3-6-5(4-10-7)1-2-9-6;/h1-4,9H,(H2,8,10);1H |
InChI Key |
ORRLCDJUECKCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)N.Cl |
Origin of Product |
United States |
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